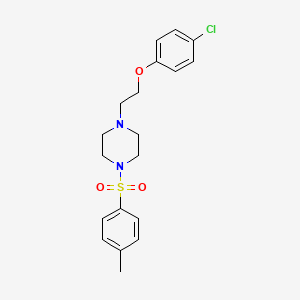

1-(2-(4-Chlorophenoxy)ethyl)-4-tosylpiperazine

Description

1-(2-(4-Chlorophenoxy)ethyl)-4-tosylpiperazine is a chemical compound that has garnered attention in various fields of scientific research This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenoxyethyl group and a tosyl group

Properties

IUPAC Name |

1-[2-(4-chlorophenoxy)ethyl]-4-(4-methylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O3S/c1-16-2-8-19(9-3-16)26(23,24)22-12-10-21(11-13-22)14-15-25-18-6-4-17(20)5-7-18/h2-9H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBXILGGCFFSFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCOC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-(4-Chlorophenoxy)ethyl)-4-tosylpiperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorophenol with 2-chloroethyl tosylate to form 2-(4-chlorophenoxy)ethyl tosylate. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum chloride .

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

1-(2-(4-Chlorophenoxy)ethyl)-4-tosylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(4-Chlorophenoxy)ethyl)-4-tosylpiperazine has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 1-(2-(4-Chlorophenoxy)ethyl)-4-tosylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(2-(4-Chlorophenoxy)ethyl)-4-tosylpiperazine can be compared with other similar compounds, such as:

4,5-Dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one: This compound shares a similar chlorophenoxyethyl group but differs in its core structure, which is a pyridazinone ring.

2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol: This compound also contains the chlorophenoxyethyl group but is based on a benzimidazole scaffold.

The uniqueness of 1-(2-(4-Chlorophenoxy)ethyl)-4-tosylpiperazine lies in its piperazine ring and tosyl group, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(2-(4-Chlorophenoxy)ethyl)-4-tosylpiperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and antifungal properties, and discusses relevant research findings, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of 1-(2-(4-Chlorophenoxy)ethyl)-4-tosylpiperazine is C16H20ClN2O3S, with a molecular weight of approximately 350.86 g/mol. Its structure features a piperazine ring substituted with a tosyl group and a chlorophenoxyethyl moiety, which contributes to its unique chemical properties.

Antimicrobial Properties

Research indicates that 1-(2-(4-Chlorophenoxy)ethyl)-4-tosylpiperazine exhibits notable antimicrobial activity. Studies have shown it to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves inhibiting microbial cell wall synthesis, which is critical for bacterial survival.

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against common fungal pathogens. Its effectiveness in disrupting fungal cell membrane integrity makes it a candidate for further development as an antifungal agent.

The biological activity of 1-(2-(4-Chlorophenoxy)ethyl)-4-tosylpiperazine can be attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes involved in cell wall synthesis and membrane integrity. This modulation leads to compromised cellular functions in microbes, ultimately resulting in cell death.

Research Findings

A series of studies have investigated the efficacy of this compound:

- Study on Bacterial Inhibition : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Fungal Susceptibility Tests : The compound was effective against Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL depending on the strain tested.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of 1-(2-(4-Chlorophenoxy)ethyl)-4-tosylpiperazine:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 4,5-Dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one | Pyridazinone ring | Antimicrobial | Similar chlorophenoxyethyl group |

| 2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol | Benzimidazole scaffold | Antifungal | Different core structure |

The distinct piperazine ring and tosyl group in 1-(2-(4-Chlorophenoxy)ethyl)-4-tosylpiperazine confer unique biological properties compared to these analogs.

Case Studies

Several case studies have been documented regarding the use of this compound in drug development:

- Case Study 1 : A research team investigated the potential of this compound as a lead candidate for developing new antibiotics. The study highlighted its effectiveness against resistant bacterial strains.

- Case Study 2 : Another study focused on its antifungal properties, demonstrating significant efficacy against dermatophytes responsible for skin infections.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1-(2-(4-Chlorophenoxy)ethyl)-4-tosylpiperazine, and what purification methods ensure high yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. For example, reacting 4-chlorophenoxyethyl bromide with tosylpiperazine in a polar aprotic solvent (e.g., DCM) under basic conditions (e.g., diisopropylethylamine) at 50–60°C for 12–24 hours . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to yield >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 1-(2-(4-Chlorophenoxy)ethyl)-4-tosylpiperazine?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions on the piperazine ring and aromatic systems (e.g., integration ratios for methyl groups in tosyl fragments and chlorophenoxy protons) .

- IR Spectroscopy : Validate sulfonamide (1320–1250 cm⁻¹) and ether (1250–1150 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the tosyl and chlorophenoxy moieties .

Q. What safety protocols are essential when handling 1-(2-(4-Chlorophenoxy)ethyl)-4-tosylpiperazine in laboratory settings?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of fine particulates. Store the compound in airtight containers at 2–8°C, away from oxidizers. Dispose of waste via approved chemical disposal protocols, as incineration may release toxic gases (e.g., HCl, SO₂) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of piperazine derivatives, and what validation strategies are recommended?

- Methodological Answer : Contradictions in bioactivity data (e.g., receptor affinity vs. functional assays) require:

- Assay Standardization : Use internal controls (e.g., reference ligands) across studies to normalize potency measurements .

- Orthogonal Validation : Combine radioligand binding assays with functional cAMP or calcium flux assays to confirm target engagement .

- Structural Analysis : Perform X-ray crystallography or molecular docking to identify steric/electronic factors influencing activity .

Q. What computational approaches are utilized to predict the binding affinity of 1-(2-(4-Chlorophenoxy)ethyl)-4-tosylpiperazine with neurological targets (e.g., 5-HT receptors)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions in explicit solvent (e.g., TIP3P water) to assess stability of hydrogen bonds between the tosyl group and receptor residues .

- QSAR Modeling : Use descriptors like LogP, polar surface area, and topological torsion indices to correlate structural features with activity across analogs .

- Free Energy Perturbation (FEP) : Calculate relative binding free energies for halogen-substituted derivatives to optimize substituent positioning .

Q. What strategies optimize the pharmacokinetic properties of 1-(2-(4-Chlorophenoxy)ethyl)-4-tosylpiperazine while maintaining bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce ester or carbamate groups on the piperazine nitrogen to enhance solubility and reduce first-pass metabolism .

- Lipophilicity Adjustment : Replace the 4-chlorophenoxy group with bioisosteres (e.g., trifluoromethyl) to balance membrane permeability and plasma protein binding .

- Formulation Studies : Develop nanoemulsions or cyclodextrin complexes to improve oral bioavailability, guided by in vitro Caco-2 permeability assays .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the metabolic stability of 1-(2-(4-Chlorophenoxy)ethyl)-4-tosylpiperazine in hepatic microsomes?

- Methodological Answer :

- Comparative Metabolism Studies : Use LC-MS/MS to identify species-specific cytochrome P450 isoforms (e.g., human vs. rat CYP3A4) responsible for discrepancies .

- Enzyme Inhibition Assays : Co-incubate with CYP inhibitors (e.g., ketoconazole) to confirm dominant metabolic pathways .

- Structural Modifications : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to retard oxidative degradation .

Experimental Design

Q. What in vitro and in vivo models are appropriate for evaluating the neuropharmacological potential of 1-(2-(4-Chlorophenoxy)ethyl)-4-tosylpiperazine?

- Methodological Answer :

- In Vitro :

- Receptor Profiling : Screen against a panel of GPCRs (e.g., serotonin, dopamine receptors) using CHO-K1 cells expressing luciferase-based reporters .

- Cytotoxicity : Assess IC₅₀ values in neuronal cell lines (e.g., SH-SY5Y) via MTT assays .

- In Vivo :

- Rodent Behavioral Tests : Use forced swim (depression) or elevated plus maze (anxiety) models, with dose-ranging studies (1–50 mg/kg, i.p.) to establish efficacy and safety margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.